

# 4-Chloro-6-isopropylpyrimidin-2-amine chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-6-isopropylpyrimidin-2-amine

Cat. No.: B112957

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## Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Chloro-6-isopropylpyrimidin-2-amine** (CAS No: 73576-33-7). This versatile pyrimidine derivative serves as a crucial intermediate in synthetic organic chemistry and is of significant interest to the pharmaceutical industry as a scaffold for developing novel therapeutic agents.

## Core Chemical Properties

**4-Chloro-6-isopropylpyrimidin-2-amine** is a functionalized pyrimidine ring featuring three key substituents that dictate its chemical behavior. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for nucleophilic substitution. The amine group at C2 and the isopropyl group at C6 influence the molecule's electronic properties, lipophilicity, and steric profile.<sup>[1]</sup>

## Physicochemical Data

Quantitative experimental data for some physical properties of **4-Chloro-6-isopropylpyrimidin-2-amine** are not readily available in published literature. The table below

summarizes its core identifiers and known properties.

Property	Value	Source
CAS Number	73576-33-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> ClN <sub>3</sub>	[1]
Molecular Weight	171.63 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	The isopropyl group increases lipophilicity, suggesting solubility in organic solvents.[1]	
Purity	Commercially available up to ≥99%	[1]

## Spectral Data Analysis

While specific spectral data for **4-Chloro-6-isopropylpyrimidin-2-amine** is not widely published, analysis of structurally similar compounds provides insight into the expected spectral characteristics.

### 1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected <sup>1</sup>H NMR spectrum would feature signals corresponding to the amine protons, the isopropyl group's methine and methyl protons, and the lone aromatic proton on the pyrimidine ring. The <sup>13</sup>C NMR would show distinct peaks for the three unique carbons of the isopropyl group and the four chemically different carbons of the pyrimidine ring.

### 1.2.2 Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm<sup>-1</sup> region), C-H stretching from the isopropyl group (around 2850-3000 cm<sup>-1</sup>), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1650 cm<sup>-1</sup>), and C-Cl stretching (600-800 cm<sup>-1</sup>).

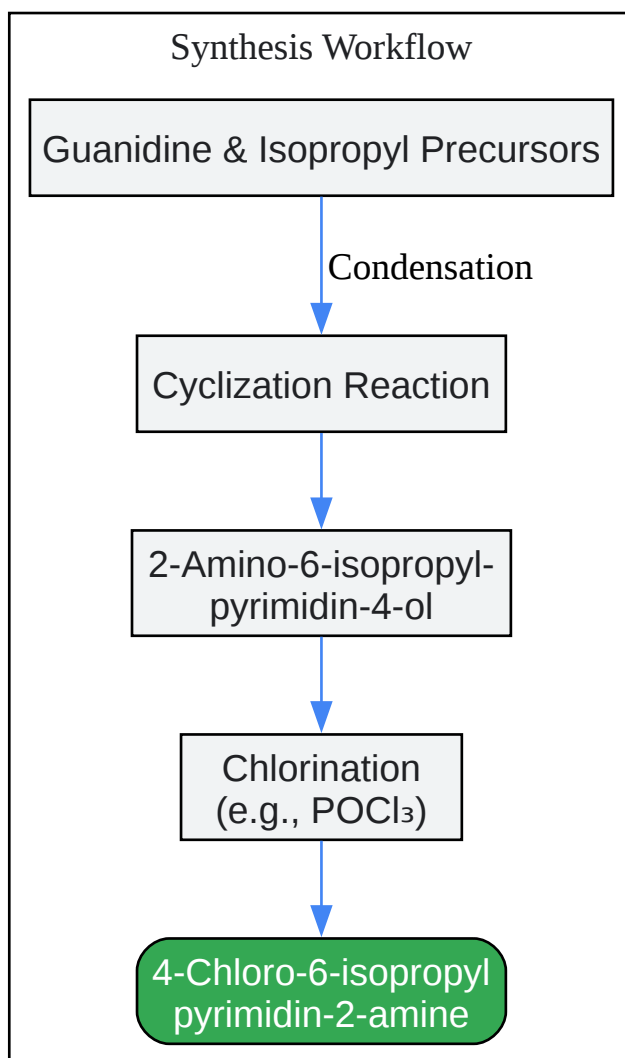
### 1.2.3 Mass Spectrometry (MS)

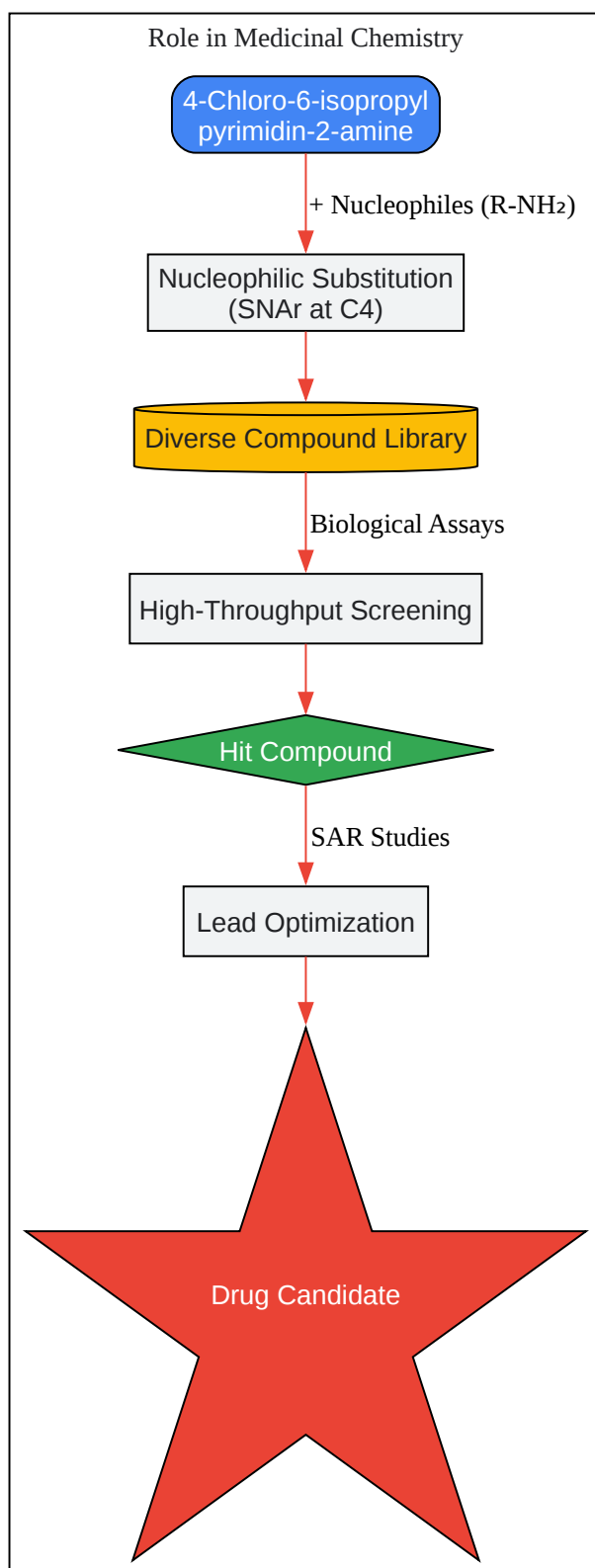
The mass spectrum would show a molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

## Chemical Synthesis and Reactivity

### General Synthesis Pathway

The synthesis of **4-Chloro-6-isopropylpyrimidin-2-amine** typically involves a multi-step process. General synthetic routes often rely on the cyclization of precursors to form the pyrimidine core, followed by chlorination and amination steps.<sup>[1]</sup> The precise order of these steps can be varied to optimize yield and purity.<sup>[1]</sup>





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## References

- 1. nbinnno.com [nbinnno.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)